molecular formula C10H17NO3 B588794 tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate CAS No. 149357-93-7

tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate

Cat. No.: B588794
CAS No.: 149357-93-7
M. Wt: 199.25
InChI Key: BLUHNUHHIPWXNR-UHFFFAOYSA-N
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Description

tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate is an organic compound with the molecular formula C10H17NO3. It is a white to yellow solid that is used in various chemical reactions and research applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with cyclopropyl ketone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate can be compared with similar compounds such as:

Biological Activity

tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate is a carbamate derivative with significant biological activity. Its unique structure, characterized by a cyclopropyl group and a tert-butyl moiety, has garnered attention in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.

  • Molecular Formula : C10_{10}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : Approximately 199.25 g/mol
  • IUPAC Name : this compound

The presence of the cyclopropyl group imparts distinct chemical properties that influence the compound's reactivity and biological interactions.

The mechanism of action for this compound primarily involves enzyme inhibition. The compound binds to specific enzymes, blocking their active sites and inhibiting their catalytic activity. This interaction can modulate various biochemical pathways, making it a valuable tool in biological research.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : Preliminary studies suggest potential antiviral properties against several viral infections. The cyclopropyl moiety may enhance its interaction with viral proteins.
  • Enzyme Inhibition : The compound is used as a probe in enzyme-catalyzed reactions, aiding in the understanding of enzyme mechanisms and inhibition processes .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntiviralPotential activity against various viral infections
Enzyme InhibitionBlocks specific enzyme active sites, modulating biochemical pathways
Medicinal ChemistryExplored as a drug candidate for various therapeutic applications

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The inhibition was quantified using IC50 values, showing significant potency compared to other carbamate derivatives .
  • Antiviral Research : In vitro studies indicated that this compound exhibited antiviral activity against Trypanosoma brucei, with an effective concentration (EC50) below 0.03 μM. This positions it as a promising candidate for further antiviral drug development .
  • Pharmacokinetic Studies : Research examining the pharmacokinetics of this compound revealed favorable absorption characteristics and metabolic stability, essential for its potential therapeutic use .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameBiological ActivityUnique Features
tert-Butyl N-(2-oxoethyl)carbamateModerate enzyme inhibitionLacks cyclopropyl group
tert-Butyl (S)-(1-(dipropylamino)propan-2-yl)carbamateLimited antiviral effectsDifferent structural profile

The cyclopropyl group in this compound enhances its reactivity and specificity towards biological targets compared to other carbamates.

Properties

IUPAC Name

tert-butyl N-(1-cyclopropyl-2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8(6-12)7-4-5-7/h6-8H,4-5H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUHNUHHIPWXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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